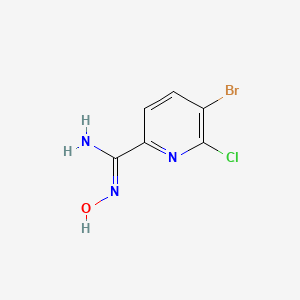![molecular formula C32H35N2O8P B12951813 [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate](/img/structure/B12951813.png)
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes acetamido, diacetyloxy, and triphenyl-lambda5-phosphanylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate involves multiple steps, including the protection of hydroxyl groups, acylation, and the introduction of the triphenyl-lambda5-phosphanylidene group. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its acetamido and diacetyloxy groups make it a valuable tool for probing biochemical processes and understanding the role of specific functional groups in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a drug delivery agent. Its ability to interact with biological targets and its stability under physiological conditions make it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties allow for the development of new products with specific functionalities, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate involves its interaction with molecular targets, such as enzymes and receptors. The acetamido and diacetyloxy groups can form hydrogen bonds and other interactions with biological molecules, while the triphenyl-lambda5-phosphanylidene group can participate in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate]
- [(2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol]
Uniqueness
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-lambda5-phosphanylidene)amino]oxan-2-yl]methyl acetate is unique due to its combination of acetamido, diacetyloxy, and triphenyl-lambda5-phosphanylidene groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C32H35N2O8P |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[(triphenyl-λ5-phosphanylidene)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H35N2O8P/c1-21(35)33-29-31(41-24(4)38)30(40-23(3)37)28(20-39-22(2)36)42-32(29)34-43(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3,(H,33,35)/t28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
YZEQLYSWZGUCQY-NYDDOVQGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


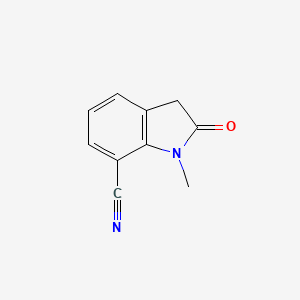
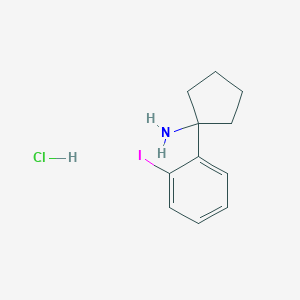
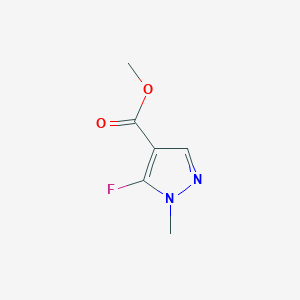
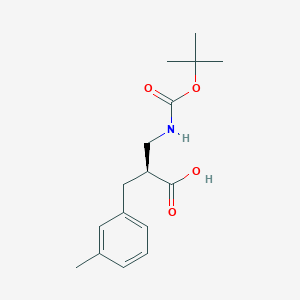
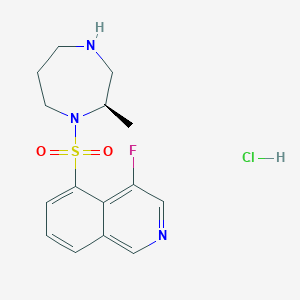
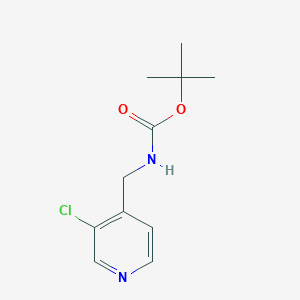
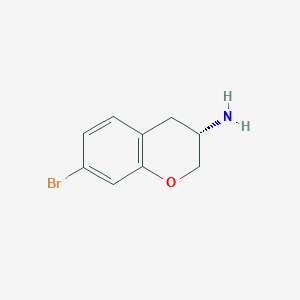

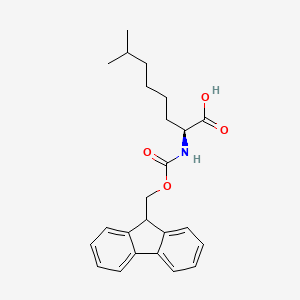
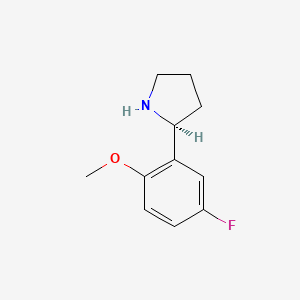
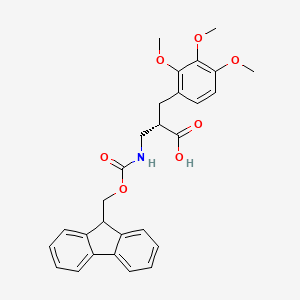
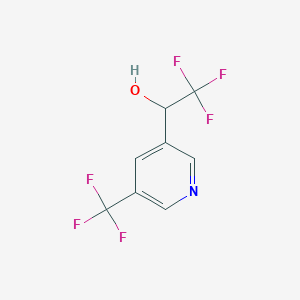
![1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
